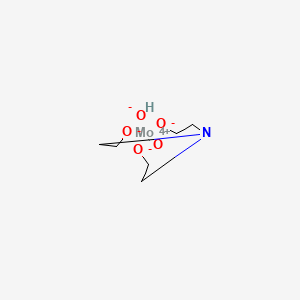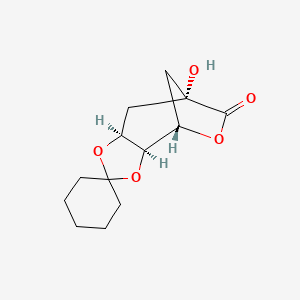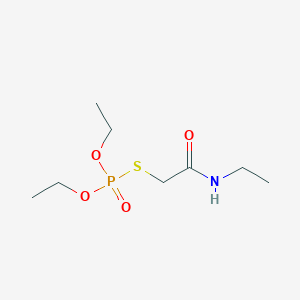![molecular formula C40H57O2PSi B13731389 {[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” is a complex organic molecule that features multiple functional groups, including a phosphoroso group, a cyclohexyl ring, and a tert-butyl dimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the phosphoroso group, and the attachment of the tert-butyl dimethylsilane group. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The phosphoroso group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substituents on the cyclohexyl ring can be replaced with other groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of the phosphoroso group could yield different phosphorus-containing compounds.
科学研究应用
Chemistry
In chemistry, the compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure could make it valuable in the development of new materials or catalysts.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This could lead to insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or targets.
Industry
In industry, the compound could be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
作用机制
The mechanism by which the compound exerts its effects would depend on its interactions with specific molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds might include other phosphoroso-containing molecules, cyclohexyl derivatives, and silane-containing compounds
属性
分子式 |
C40H57O2PSi |
|---|---|
分子量 |
628.9 g/mol |
IUPAC 名称 |
[(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C40H57O2PSi/c1-30-21-24-34(42-44(7,8)39(3,4)5)28-33(30)23-22-32-16-15-27-40(6)37(25-26-38(32)40)31(2)29-43(41,35-17-11-9-12-18-35)36-19-13-10-14-20-36/h9-14,17-20,22-23,31,34,37-38H,1,15-16,21,24-29H2,2-8H3/b32-22+,33-23+/t31-,34+,37-,38?,40-/m1/s1 |
InChI 键 |
USKAQMVGUUCIJA-DKZQFYJMSA-N |
手性 SMILES |
C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3CCC\4[C@@]3(CCC/C4=C\C=C\5/C[C@H](CCC5=C)O[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CCC5=C)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
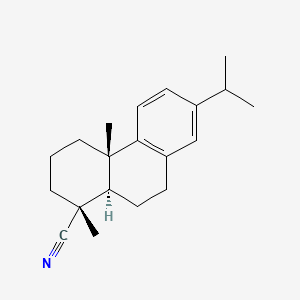
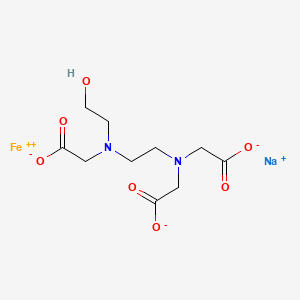
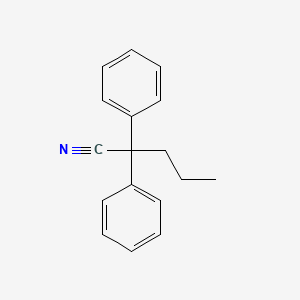

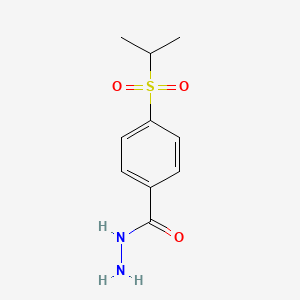
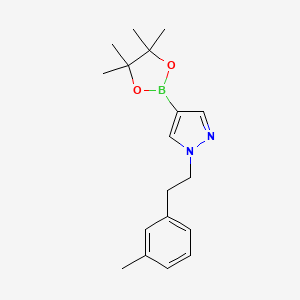
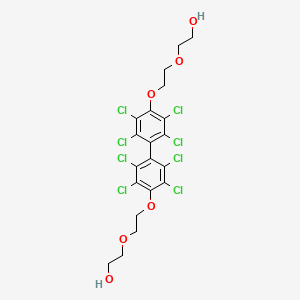
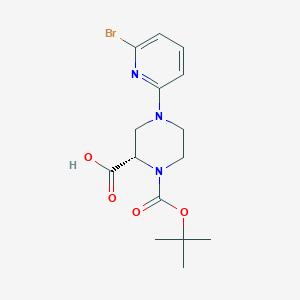
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
